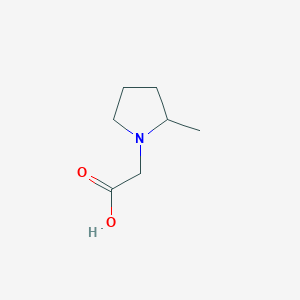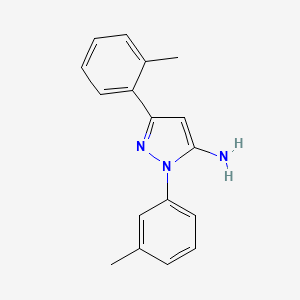![molecular formula C8H17N3O B13164966 1-[(3-Aminocyclobutyl)methyl]-3-ethylurea](/img/structure/B13164966.png)
1-[(3-Aminocyclobutyl)methyl]-3-ethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-[(3-Aminocyclobutyl)methyl]-3-ethylurea involves several steps. One common synthetic route includes the reaction of 3-aminocyclobutylmethanol with ethyl isocyanate under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve bulk manufacturing processes that optimize yield and cost-efficiency .
Análisis De Reacciones Químicas
1-[(3-Aminocyclobutyl)methyl]-3-ethylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups under specific conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to elevated temperatures depending on the desired reaction. Major products formed from these reactions vary based on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[(3-Aminocyclobutyl)methyl]-3-ethylurea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-[(3-Aminocyclobutyl)methyl]-3-ethylurea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity .
Comparación Con Compuestos Similares
1-[(3-Aminocyclobutyl)methyl]-3-ethylurea can be compared to other similar compounds such as:
- 1-[(3-Aminocyclobutyl)methyl]-3-methylurea
- 1-[(3-Aminocyclobutyl)methyl]-3-propylurea
These compounds share similar structural features but differ in their alkyl substituents, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific ethyl group, which may confer distinct properties and applications .
Propiedades
Fórmula molecular |
C8H17N3O |
|---|---|
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
1-[(3-aminocyclobutyl)methyl]-3-ethylurea |
InChI |
InChI=1S/C8H17N3O/c1-2-10-8(12)11-5-6-3-7(9)4-6/h6-7H,2-5,9H2,1H3,(H2,10,11,12) |
Clave InChI |
NHKWYQNLJXTXDC-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)NCC1CC(C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-3-[2,5-dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13164894.png)

![6-[(Piperidin-1-yl)carbonyl]-1,3-benzoxazol-2-amine](/img/structure/B13164919.png)

![Bicyclo[3.2.1]octan-2-amine](/img/structure/B13164925.png)


![2-[(2-Fluoro-5-methylphenyl)methyl]oxirane](/img/structure/B13164946.png)




methanol](/img/structure/B13164975.png)

